6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene

Fragrance Organoleptic profiling Ionyl ether isomerism

6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene, also designated alpha-ionyl ethyl ether or Isomethyl-α-jonyl-ethylether, is a synthetic C15H26O ionyl alkyl ether belonging to the ionone-derived fragrance and flavor compound class. It is a positional isomer of beta-ionyl ethyl ether (CAS 65416-26-4), differing in the location of the cyclohexene ring double bond (Δ² vs.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
CAS No. 70172-07-5
Cat. No. B12666916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene
CAS70172-07-5
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCCOC(C)C=CC1C(=CCCC1(C)C)C
InChIInChI=1S/C15H26O/c1-6-16-13(3)9-10-14-12(2)8-7-11-15(14,4)5/h8-10,13-14H,6-7,11H2,1-5H3/b10-9+
InChIKeyOBPLZLQGJGRDSL-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene (CAS 70172-07-5): Synthetic Ionyl Ether for Fragrance & Flavor Procurement


6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene, also designated alpha-ionyl ethyl ether or Isomethyl-α-jonyl-ethylether, is a synthetic C15H26O ionyl alkyl ether belonging to the ionone-derived fragrance and flavor compound class . It is a positional isomer of beta-ionyl ethyl ether (CAS 65416-26-4), differing in the location of the cyclohexene ring double bond (Δ² vs. Δ¹), which fundamentally alters its organoleptic profile [1]. Originally disclosed in US Patent 4,461,309 as compound 8, it is characterized by a dry, woody, fruity, ethereal odor and finds primary application in fragrance compositions, beverage flavoring at low ppm concentrations, and tobacco flavoring formulations where a dry, juniper-like character is desired [1]. The compound is not reported to occur in nature and is sourced exclusively through synthetic routes [2].

Why alpha-Ionyl Ethyl Ether Cannot Be Substituted by Its beta-Isomer or Methyl-Ether Analogs in 6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene Procurement


Within the ionyl ether family, positional isomerism and alkoxy-group variation produce non-interchangeable organoleptic outcomes despite identical molecular formulae (C15H26O) and molecular weights (222.37 Da) [1]. The alpha-isomer (cyclohex-2-ene ring) delivers a dry, woody, ethereal character, whereas the beta-isomer (cyclohex-1-ene ring) presents a fruity apricot-raspberry, flowery profile [2]. Furthermore, the alpha-ethyl ether is sensorially active at a lower flavor concentration (2 ppm) than its beta counterpart (5 ppm) in standardized sugar-water assays, meaning simple mass-for-mass substitution yields both qualitatively and quantitatively divergent sensory results [2]. The methyl-ether analogs (alpha-ionyl methyl ether, compound 7) exhibit a balsamic rather than ethereal-fruity character, further confirming that neither ring-double-bond position nor alkoxy-group identity can be altered without fundamentally changing the compound's organoleptic utility [2]. These differences are direct consequences of differential hydrophobic interactions with olfactory receptors, as supported by structure-odor relationship studies on related ionone derivatives [3].

Quantitative Differentiation Evidence for 6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene vs. Closest Analogs


Olfactory Profile: Dry-Woody-Ethereal vs. Fruity-Floral Character — Head-to-Head Patent Comparison

In a direct head-to-head comparison within US Patent 4,461,309 Table I, alpha-ionyl ethyl ether (compound 8, the target compound) is characterized as 'dry, woody, fruity, ethereal', whereas its positional isomer beta-ionyl ethyl ether (compound 2) is characterized as 'fruity (direction of apricot and rasp- berry) woody-cedarous, flowery' [1]. The alpha isomer uniquely combines dry and ethereal descriptors that are entirely absent from the beta-isomer profile, which instead emphasizes fruity-apricot/raspberry and flowery notes [1]. This differentiation is confirmed independently by FlavScents organoleptic data, which records alpha-ionyl ethyl ether at 10.00% in dipropylene glycol as 'dry woody fruity ethereal' while beta-ionyl ethyl ether under identical conditions is 'fruity apricot and raspberry woody cedarous flowery' [2][3].

Fragrance Organoleptic profiling Ionyl ether isomerism

Flavor Potency: 2 ppm vs. 5 ppm Effective Concentration — Quantitative Sensory Threshold in Sugar-Water Model

In a standardized 5% sugar-water flavor evaluation (US Patent 4,461,309, Table III), alpha-ionyl ethyl ether (compound 8) at 2 ppm 'acts woody and dry, reminiscent of juniper berries', whereas beta-ionyl ethyl ether (compound 2) requires 5 ppm to deliver its characterizing effect, described as 'as 1, but additional velvety nuance reminiscent of the fruit skin of peach and apricot' [1]. The alpha-isomer thus produces a definitive, recognizable flavor character at 2.5× lower concentration than the beta-isomer in this aqueous model system [1]. The flavor character itself is also distinct: juniper-berry dryness for the alpha-isomer versus velvety peach/apricot skin for the beta-isomer [1].

Flavor Taste threshold Juniper berry note

Volatility Differentiation: ~14°C Lower Boiling Point vs. beta-Isomer Enables Distinct Fragrance Evaporation Profile

Predicted and estimated physicochemical data reveal a meaningful volatility difference between the two positional isomers. Alpha-ionyl ethyl ether has a predicted boiling point of 272.3±29.0 °C at 760 mmHg (ACD/Labs Percepta, via ChemSpider) , while beta-ionyl ethyl ether is reported with an estimated boiling point range of 286.00–287.00 °C at 760 mmHg (Perflavory) [1]. The ~14°C lower boiling point of the alpha-isomer is consistent with its slightly higher estimated vapor pressure (0.010000 mmHg vs. 0.005000 mmHg at 25°C for the beta-isomer) [2][3], indicating higher relative volatility that will affect fragrance progression (top-to-base note evaporation sequence) in complex formulations.

Volatility Boiling point Fragrance engineering

Tobacco Flavoring Application: Dry-Woody Character at 50–500 ppm vs. Fruity-Flowery Alternative

US Patent 4,461,309 identifies ionyl ethers as effective tobacco flavorants at concentrations of 50–500 ppm, delivering upon smoking 'a pleasant woody and slight flowery note, more pleasant and rounded-off flavour' [1]. Within this class, the alpha-isomer (compound 8) specifically contributes a dry, woody, juniper-berry character as established in Table III flavor evaluations [1], whereas the beta-isomer (compound 2) contributes fruity, velvety peach/apricot skin nuances [1]. The patent explicitly demonstrates that compounds 1, 2, and 6 (including beta-ionyl ethyl ether) are the preferred tobacco flavorants among the series for general tobacco rounding effects, but compound 8 (alpha-ionyl ethyl ether) provides a distinct dry-woody modulation that is unmatched by the beta-series compounds [1].

Tobacco flavoring Smoke flavor Ionyl ether application

Structural Basis: Cyclohex-2-ene (Δ²) Ring of Alpha-Isomer vs. Cyclohex-1-ene (Δ¹) of Beta-Isomer — Rationale for Receptor-Level Differentiation

The alpha-isomer (target compound) contains the cyclohexene double bond at the 2-position (cyclohex-2-ene, Δ²), with the butenyl ether side chain attached at the 6-position, yielding the systematic name 6-(3-ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene . In contrast, the beta-isomer features the double bond at the 1-position (cyclohex-1-ene, Δ¹) with the side chain at the 2-position, named 2-(3-ethoxybuten-1-yl)-1,3,3-trimethylcyclohexene [1]. This difference in ring unsaturation position alters the spatial presentation of the ethoxybutenyl side chain relative to the gem-dimethyl group, modifying the molecular shape recognized by olfactory receptors [2]. Structure-odor relationship studies on related ionone derivatives have demonstrated that hydrophobic interactions of alkyl substituents with olfactory receptors significantly influence both odor strength and fragrance character, providing a mechanistic rationale for the divergent organoleptic profiles of the alpha- and beta-ionyl ethyl ethers [2].

Structure-odor relationship Isomerism Olfactory receptor

Best-Fit Application Scenarios for 6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene Based on Differentiated Evidence


Dry-Woody-Ethereal Fragrance Compositions for Fine Perfumery and Personal Care

In fine fragrance formulations requiring a dry, woody, ethereal top-to-middle note, alpha-ionyl ethyl ether is the appropriate ionyl ether selection. The direct head-to-head patent data establishes that only the alpha-isomer delivers the 'dry' and 'ethereal' descriptors, while the beta-isomer introduces fruity-apricot and flowery notes that would conflict with a dry-woody fragrance architecture [1]. The alpha-isomer's approximately 14°C lower boiling point compared to the beta-isomer further supports its use as a relatively earlier-eluting component in fragrance progression, providing the ethereal lift before heavier base notes emerge .

Juniper-Berry and Dry-Woody Flavor Profiles in Beverages at Low Use Levels

For beverage formulations targeting juniper-berry, dry-woody flavor notes, alpha-ionyl ethyl ether can be deployed at concentrations as low as 2 ppm in aqueous systems, compared to 5 ppm required for the beta-isomer to achieve its characterizing (but qualitatively different) velvety fruit-skin effect [2]. This 2.5× lower effective concentration translates to cost-in-use advantages and reduced sensory impact on the beverage base matrix, making the alpha-isomer the preferred procurement choice for gin-type, juniper, or dry-berry flavor profiles.

Tobacco Product Flavoring Requiring Dry, Woody Modulation

In tobacco flavoring applications at 50–500 ppm in finished product, ionyl ethers as a class deliver pleasant woody and flowery rounding effects upon smoking [2]. Within this class, the alpha-isomer specifically contributes a dry, woody, juniper-berry character distinct from the fruity, velvety modulation of the beta-isomer [2]. Tobacco product developers seeking to introduce a dry, woody accent rather than a fruity rounding note should specify the alpha-isomer in procurement specifications to avoid unintended sensory outcomes.

Synthetic Fragrance Intermediate Requiring Cyclohex-2-ene Scaffold

For research and development purposes requiring the specific cyclohex-2-ene (Δ²) scaffold with an ethoxybutenyl side chain at the 6-position, alpha-ionyl ethyl ether serves as a structurally defined starting material or reference standard . Its structural distinction from the beta-isomer (cyclohex-1-ene, side chain at C2) means that synthetic derivatization pathways and receptor-binding studies will yield isomer-specific outcomes, necessitating precise procurement of the correct positional isomer [3].

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